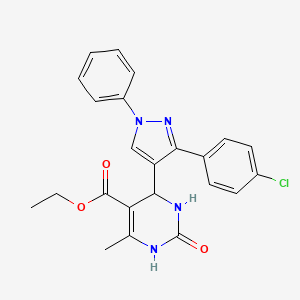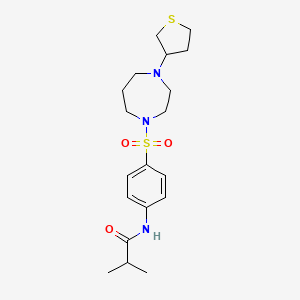
ethyl 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a tetrahydropyrimidine ring, and an ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazole) suggests that there could be regions of delocalized electrons, which could affect the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, and the pyrazole ring could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the ester group) could make the compound soluble in polar solvents .Scientific Research Applications
Antibacterial Activity
Pyrazolines, including ChemDiv1_005294, have attracted attention due to their antibacterial properties. Reports suggest that pyrazolines exhibit inhibitory effects against bacterial strains . Further studies could explore its potential as an antibiotic or in combination therapies.
Antifungal Properties
In addition to antibacterial effects, pyrazolines have demonstrated antifungal activity. Researchers have investigated their efficacy against fungal pathogens . ChemDiv1_005294 might be a candidate for antifungal drug development.
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrazolines, including ChemDiv1_005294, have shown anti-inflammatory properties . Understanding its mechanisms and potential targets could pave the way for anti-inflammatory drugs.
Antitumor Activity
Pyrazolines are intriguing candidates for cancer therapy. Their antitumor effects have been explored in preclinical studies . Investigating ChemDiv1_005294’s impact on tumor cells and relevant pathways could be valuable.
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures, such as indole and pyrazoline derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through interactions with specific cellular targets, leading to changes in cellular function or viability.
Biochemical Pathways
For instance, indole derivatives are known to affect several pathways, including those involved in inflammation, viral replication, and cancer cell proliferation
Result of Action
For example, certain indole derivatives have demonstrated antiviral activity, inhibiting the replication of various viruses . Similarly, some pyrazoline derivatives have been reported to inhibit the proliferation of cancer cells
properties
IUPAC Name |
ethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCJZQSUGBIMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
310440-80-3 |
Source


|
| Record name | ETHYL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2758030.png)
![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2758036.png)
![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)
![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)

![6-(azepan-1-ylsulfonyl)-2-(3,4-dimethylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2758041.png)
![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)
![3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2758043.png)
![2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2758045.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2758046.png)
![5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2758047.png)
![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)